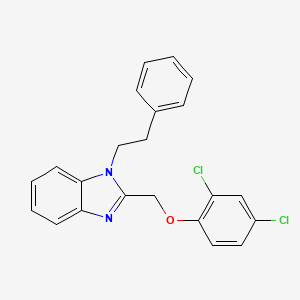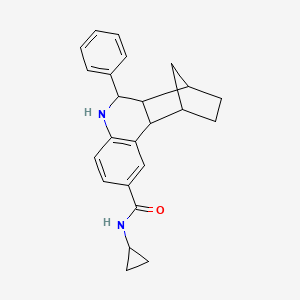![molecular formula C15H18N2OS B11084525 6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol](/img/structure/B11084525.png)
6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Mesitylmethyl)sulfanyl]-6-methyl-4-pyrimidinol is an organic compound with a unique structure that includes a pyrimidine ring substituted with a mesitylmethyl sulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Mesitylmethyl)sulfanyl]-6-methyl-4-pyrimidinol typically involves the reaction of mesitylmethyl sulfide with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(Mesitylmethyl)sulfanyl]-6-methyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Mesitylmethyl)sulfanyl]-6-methyl-4-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Mesitylmethyl)sulfanyl]-6-methyl-4-pyrimidinol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function and stability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one
- 2-[(Mesitylmethyl)sulfanyl]-6-methyl-1H-3,1-benzimidazol-3-ium
Uniqueness
2-[(Mesitylmethyl)sulfanyl]-6-methyl-4-pyrimidinol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the mesitylmethyl sulfanyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2OS/c1-9-5-10(2)13(11(3)6-9)8-19-15-16-12(4)7-14(18)17-15/h5-7H,8H2,1-4H3,(H,16,17,18) |
InChI Key |
YAGDBCRTYPMDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC(=CC(=O)N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11084451.png)

![5,5-Diethyl-1-(pyrrolidin-1-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B11084462.png)
![1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea](/img/structure/B11084474.png)
![(2E)-3-[2-(4-chlorophenyl)ethyl]-N-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11084476.png)
![(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11084478.png)

![N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11084483.png)
![(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11084486.png)

![2-[1-(4-benzylphenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11084495.png)
![ethyl 4-[({(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11084499.png)
![N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11084507.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B11084515.png)
